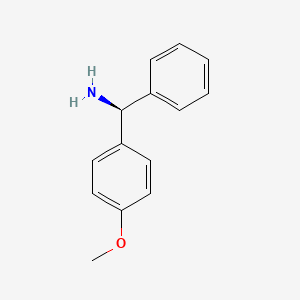![molecular formula C9H9NO4 B13057179 5-(2-Nitroethyl)-benzo[1,3]dioxole CAS No. 21473-47-2](/img/structure/B13057179.png)
5-(2-Nitroethyl)-benzo[1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Nitroethyl)-benzo[1,3]dioxole is an organic compound that belongs to the class of nitrobenzo[1,3]dioxoles. This compound is characterized by the presence of a nitroethyl group attached to the benzo[1,3]dioxole ring. Nitrobenzo[1,3]dioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitroethyl)-benzo[1,3]dioxole typically involves the nitration of benzo[1,3]dioxole derivatives. One common method is the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent . This reaction proceeds under mild conditions via a single electron transfer mechanism, generating the desired nitroethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Safety measures are crucial due to the handling of nitro compounds and the potential hazards associated with their production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Nitroethyl)-benzo[1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[1,3]dioxole derivatives.
Applications De Recherche Scientifique
5-(2-Nitroethyl)-benzo[1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Nitroethyl)-benzo[1,3]dioxole involves its interaction with molecular targets through its nitro and dioxole functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxole ring may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitrobenzo[1,3]dioxole: Similar structure with a nitro group at a different position.
4,5-Dimethyl-1,3-dioxol-2-one: Contains a dioxole ring but with different substituents.
3-(2-Nitrovinyl)-1H-indole: Contains a nitroethyl group but with an indole ring instead of a dioxole ring.
Uniqueness
5-(2-Nitroethyl)-benzo[1,3]dioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The combination of the nitroethyl group and the benzo[1,3]dioxole ring makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
21473-47-2 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
5-(2-nitroethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H9NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-2,5H,3-4,6H2 |
Clé InChI |
BGDKTOUHWGJYCC-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
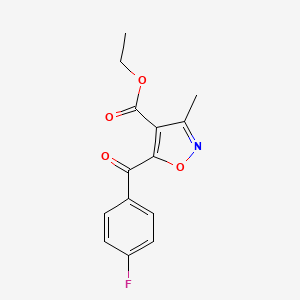
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
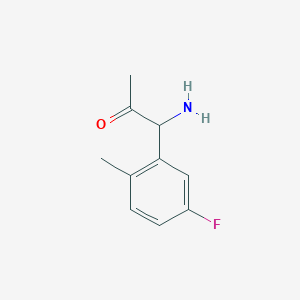
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
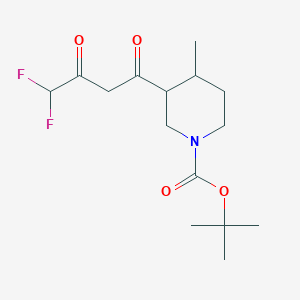
![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)
![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
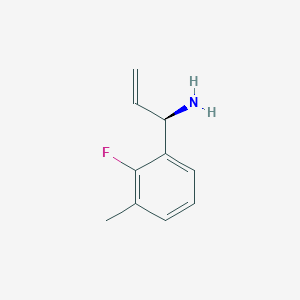
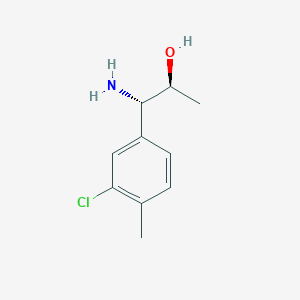
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
